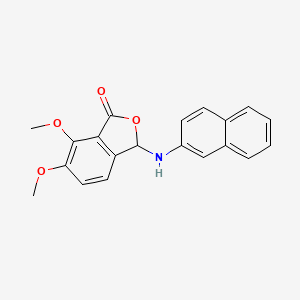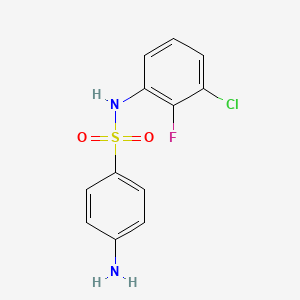
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, a carboxylic acid group, a bromine atom at the 2-position, and a propyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester typically involves the esterification of 6-Benzothiazolecarboxylic acid, 2-bromo-. The reaction is carried out using propanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide.
Ester Hydrolysis: Hydrolysis is carried out using aqueous acid or base under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 2-position.
Ester Hydrolysis: The major product is 6-Benzothiazolecarboxylic acid, 2-bromo-.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The benzothiazole ring provides stability and contributes to its overall chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Benzothiazolecarboxylic acid, 2-bromo-, methyl ester
- 6-Benzothiazolecarboxylic acid, 2-bromo-, ethyl ester
- 6-Benzothiazolecarboxylic acid, 2-bromo-, butyl ester
Uniqueness
6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
937669-69-7 |
|---|---|
Molekularformel |
C11H10BrNO2S |
Molekulargewicht |
300.17 g/mol |
IUPAC-Name |
propyl 2-bromo-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-5-15-10(14)7-3-4-8-9(6-7)16-11(12)13-8/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
SWIJOGRTPCOARK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)
![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)
![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)

![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine](/img/structure/B12118988.png)
![Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12118997.png)


![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)


![3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12119035.png)
